2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a piperidine ring, an ethanesulfonic acid group, and a naphthoxyethyl ester moiety, which together contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate typically involves the reaction of 2-(2-naphthoxy)ethanol with piperidinoethanesulfonic acid under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The reaction conditions, including temperature and time, are optimized to ensure the efficient formation of the desired ester product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis process can be scaled up by optimizing reaction parameters and using industrial-grade reagents and equipment. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate has several scientific research applications, including:
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Naphthoxy)ethanol: A precursor in the synthesis of the ester.
Piperidinoethanesulfonic acid: Another precursor used in the synthesis.
Naphthoxyethyl derivatives: Compounds with similar structural features and applications.
Uniqueness
2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate stands out due to its combined structural elements, which confer unique chemical properties and reactivity. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its distinctiveness compared to similar compounds .
Properties
Molecular Formula |
C19H25NO4S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-naphthalen-2-yloxyethyl 2-piperidin-1-ylethanesulfonate |
InChI |
InChI=1S/C19H25NO4S/c21-25(22,15-12-20-10-4-1-5-11-20)24-14-13-23-19-9-8-17-6-2-3-7-18(17)16-19/h2-3,6-9,16H,1,4-5,10-15H2 |
InChI Key |
FZZIDGJDIIXYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCS(=O)(=O)OCCOC2=CC3=CC=CC=C3C=C2 |
Synonyms |
2-(2-naphthoxy)ethyl-2-(piperidino)ethanesulfonate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.